molecular formula C13H13N3O B1500453 3-[1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-yl]benzonitrile

3-[1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-yl]benzonitrile

Cat. No. B1500453
M. Wt: 227.26 g/mol
InChI Key: HAOQEQVCMKZSGV-UHFFFAOYSA-N
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Patent
US07271191B2

Procedure details

NaBH4 (252 mg, 6.6 mmol) was added portionwise to a stirred solution of 3-(1-ethyl-3-formyl-1H-pyrazol-5-yl)-benzonitrile (1.5 g, 6.6 mmol) in EtOH (25 mL) at 0° C. The mixture was warmed to RT and stirred for a further 30 min., NH4Cl solution (10 ml) was added, the EtOH removed under reduced pressure, H2O (30 mL) added, and the aqueous mixture extracted with EtOAc (2×70 mL). The combined organic extracts were washed with brine (25 mL), dried (MgSO4) and concentrated under reduced pressure to yield the crude alcohol (1.49 g, quant.). 1H NMR (CDCl3, 360 MHz) δ 7.78-7.54 (4H, m), 6.31 (1H, s), 4.72 (2H, s), 4.11 (2H, q, J=7.3 Hz), 1.42 (3H, t, J=7.3 Hz). MS (ES+) C13H13N3O requires: 227, found: 228 (M+H+, 70%).
Name
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([N:5]1[C:9]([C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[C:13]#[N:14])=[CH:8][C:7]([CH:18]=[O:19])=[N:6]1)[CH3:4].[NH4+].[Cl-]>CCO>[CH2:3]([N:5]1[C:9]([C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[C:13]#[N:14])=[CH:8][C:7]([CH2:18][OH:19])=[N:6]1)[CH3:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
252 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)N1N=C(C=C1C=1C=C(C#N)C=CC1)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the EtOH removed under reduced pressure, H2O (30 mL)
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture extracted with EtOAc (2×70 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N1N=C(C=C1C=1C=C(C#N)C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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